L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine
Description
Properties
CAS No. |
675126-96-2 |
|---|---|
Molecular Formula |
C22H39N7O8 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C22H39N7O8/c1-9(2)7-14(21(35)29-15(8-16(24)30)20(34)27-13(6)22(36)37)28-19(33)12(5)26-18(32)11(4)25-17(31)10(3)23/h9-15H,7-8,23H2,1-6H3,(H2,24,30)(H,25,31)(H,26,32)(H,27,34)(H,28,33)(H,29,35)(H,36,37)/t10-,11-,12-,13-,14-,15-/m0/s1 |
InChI Key |
OPMLTJNPDYXYRC-LZXPERKUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Fmoc Chemistry
Challenges in Asn Coupling
The Asn-Ala bond in AAALNA is prone to steric hindrance and aggregation. Strategies include:
Stepwise Yields and Purity
| Residue | Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ala₁ | HATU/DIEA | 98 | 99.5 |
| Ala₂ | HATU/DIEA | 97 | 99.2 |
| Ala₃ | HATU/DIEA | 96 | 98.8 |
| Leu | PyAOP/DIEA | 92 | 97.5 |
| Asn | PyAOP/DIEA | 85 | 95.7 |
| Ala₄ | HATU/DIEA | 90 | 96.3 |
Fragment Condensation in Solution Phase
For larger-scale production, solution-phase synthesis of peptide fragments followed by coupling is employed:
Mixed Anhydride Method
Enzymatic Ligation
- L-Amino Acid Ligase (TabS) : From Pseudomonas syringae, TabS catalyzes ATP-dependent condensation of unprotected amino acids.
Advanced Flow Synthesis
Automated flow systems enhance speed and purity by reducing aggregation and side reactions:
Microscale Flow Synthesizer Design
Comparative Performance
| Parameter | Batch SPPS | Flow Synthesis |
|---|---|---|
| Time per residue | 60 min | 10 sec |
| Crude purity (HPLC) | 57–70% | 85–90% |
| Final yield | 8–12% | 15–20% |
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Challenges and Optimizations
Aggregation Mitigation
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
Biochemical Properties and Metabolism
L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine plays a crucial role in amino acid metabolism within organisms. It has been studied for its function as a substrate in various enzymatic reactions, particularly in bacterial systems. For instance, research has highlighted the role of L-alanine exporters like AlaE in Escherichia coli, which help maintain intracellular levels of L-alanine, preventing toxic accumulation under peptide-rich conditions . This suggests that similar peptides could be utilized to modulate amino acid levels in microbial fermentation processes or in therapeutic applications targeting metabolic disorders.
Nutritional Supplementation
Peptides such as this compound are being investigated for their potential benefits in nutritional supplementation. They can enhance muscle recovery and growth due to their role as building blocks for protein synthesis. The peptide's structure may also contribute to improved solubility and absorption compared to free amino acids, making it a candidate for formulations aimed at athletes or individuals undergoing rehabilitation.
Drug Delivery Systems
The stability and biocompatibility of oligopeptides make them suitable candidates for drug delivery systems. Research into peptide-based carriers has shown that they can encapsulate various drugs, enhancing their bioavailability and targeting specific tissues or cells . The unique sequence of this compound may provide specific interactions with cellular receptors, facilitating targeted delivery.
Synthesis and Production Techniques
The synthesis of this compound can be achieved through various chemical methods, including solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides while minimizing side reactions . Recent advancements have focused on improving yield and purity during synthesis, making the production of such peptides more feasible for commercial applications.
Case Studies and Research Findings
Several studies have documented the applications of similar peptides:
- Peptide Interaction with Organic Compounds : Research has shown that dipeptides like L-valyl-L-alanine exhibit significant sorption capacities for organic vapors, indicating potential uses in environmental remediation or sensor technology .
- Metabolic Studies : Investigations into the metabolic pathways involving L-alanine have revealed insights into how oligopeptides can influence cellular metabolism and stress responses, particularly in bacterial systems .
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Biochemical Research | Role in amino acid metabolism | Modulation of intracellular amino acid levels |
| Nutritional Supplementation | Enhances muscle recovery | Improved protein synthesis and absorption |
| Drug Delivery Systems | Peptide-based carriers for drug encapsulation | Targeted delivery and enhanced bioavailability |
| Environmental Applications | Sorption properties for organic compounds | Potential use in environmental remediation technologies |
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural Similarities and Differences
Target Compound:
- Sequence : Ala-Ala-Ala-Leu-Asn-Ala
- Key Features :
- Three consecutive alanine residues (positions 1–3), providing rigidity and hydrophobicity.
- L-leucine (position 4) introduces a branched hydrophobic side chain.
- L-asparagine (position 5) adds a polar carboxamide group.
Analog 1: L-Leucyl-L-alanine ()
- Sequence : Leu-Ala
- Key Features :
Analog 2: L-Leucyl-L-glutaminyl-L-alanyl-L-asparaginyl-L-glutaminyl-L-alanine ()
- Sequence : Leu-Gln-Ala-Asn-Gln-Ala
- Key Features :
Analog 3: L-Asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl-L-leucine ()
- Sequence : Asn-Phe-Gly-Ala-Ala-Leu
- Key Features :
Physicochemical Properties
Biological Activity
L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine (often abbreviated as Ala-Ala-Ala-Leu-Asn-Ala) is a hexapeptide composed of six amino acids. The biological activity of this compound is largely influenced by its unique sequence and structure, which facilitate interactions with various molecular targets in biological systems. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Structure and Properties
Chemical Structure:
- The compound consists of:
- Three L-Alanine (Ala) residues
- One L-Leucine (Leu) residue
- One L-Asparagine (Asn) residue
This specific arrangement contributes to its solubility, stability, and interaction with biological molecules.
Physical Properties:
- Molecular Weight: Approximately 743.9 g/mol
- Solubility: Highly soluble in water, making it suitable for various biological applications.
The biological activity of this compound is primarily determined by its amino acid sequence, which allows it to interact with proteins and enzymes through:
- Hydrogen Bonding: Facilitates specific binding to target proteins.
- Hydrophobic Interactions: Enhances stability in lipid environments.
- Electrostatic Forces: Contributes to the overall binding affinity with charged residues in proteins.
These interactions can modulate the activity of target proteins, leading to various physiological effects, including enzyme activation or inhibition and modulation of receptor activity .
1. Protein-Protein Interactions
Research indicates that peptides similar to this compound are involved in protein-protein interactions that are crucial for cellular signaling pathways. For instance, studies have shown that dipeptides can enhance the stability and function of protein complexes, influencing cellular responses to stimuli .
2. Enzymatic Activity Modulation
This compound has been investigated for its role in modulating enzymatic activities. In particular, it has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their catalytic efficiency and substrate specificity .
Case Study 1: Immune Response Modulation
A study explored the effects of dipeptide supplementation on immune response in animal models. The results indicated that administration of similar peptides could enhance immune function by regulating cytokine release, particularly in response to oxidative stress . This suggests potential applications in clinical nutrition and therapeutic interventions for immune-related conditions.
Case Study 2: Muscle Recovery
Another investigation focused on the impact of amino acid supplementation on muscle recovery post-exercise. Results demonstrated that peptides containing alanine residues significantly improved muscle repair and reduced inflammation markers compared to controls. This highlights the potential use of this compound in sports nutrition .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Solubility | Key Biological Activity |
|---|---|---|---|
| L-Alanyl-L-alanylleucine | 743.9 | High | Protein-protein interactions |
| L-Alanylasparagine | 174.2 | Moderate | Immune modulation |
| L-Alanylleucine | 131.2 | High | Muscle recovery enhancement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
